3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

5-Lipoxygenase MDM2/p53 BET Bromodomain

This pyrazol-5-ol derivative features a cyclopropyl at position 3 and a pyrrolidin-2-ylmethyl at position 1, offering a rigid, non-aromatic substitution pattern distinct from methyl, hydrogen, or tert-butyl analogs. With no disclosed biological data, it serves as an unbiased starting point for in-house SAR programs targeting MDM2/p53, BET bromodomains, or 5-lipoxygenase. Its dual vectors enable further functionalization, making it a strategic building block for scaffold-hopping. Inquire for bulk and custom synthesis options.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 2098048-35-0
Cat. No. B1471317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
CAS2098048-35-0
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2C(=O)C=C(N2)C3CC3
InChIInChI=1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)7-9-2-1-5-12-9/h6,8-9,12-13H,1-5,7H2
InChIKeyTVFGZIUJKBWSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 44 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (CAS 2098048-35-0): Core Chemical Identity and Procurement Context


3-Cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (CAS 2098048-35-0) is a synthetic, small-molecule pyrazol-5-ol derivative with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . The compound features a cyclopropyl substituent at the pyrazole 3-position and a pyrrolidin-2-ylmethyl group at the 1-position. It is supplied primarily as a research chemical with a typical purity of ≥95% . Despite its inclusion in several commercial screening libraries, publicly available peer-reviewed literature or patent filings that disclose specific biological activity, potency, or selectivity data for this precise structure are absent from non-excluded authoritative databases as of the current search.

Why 3-Cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol Cannot Be Replaced by Generic Pyrazol-5-ol Analogs


The pyrazol-5-ol scaffold supports diverse substitution patterns that critically modulate physicochemical properties, target engagement, and pharmacokinetic behavior. Closely related commercial analogs such as 1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (CAS 2092100-87-1), 3-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (CAS 2090853-92-0), and 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol differ solely at the 3-position substituent (hydrogen, methyl, and tert-butyl vs. cyclopropyl) . The cyclopropyl group introduces distinct steric bulk, conformational constraint, and electronic character relative to these comparators, which can translate into differential binding site complementarity, metabolic stability, and off-target profiles. However, no head-to-head quantitative data are publicly available to confirm or quantify these putative advantages for 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol specifically.

Quantitative Differentiation Evidence for 3-Cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (CAS 2098048-35-0)


Absence of Peer-Reviewed Biological Potency Data Precludes Comparator-Based Differentiation

Searches across ChEMBL, BindingDB, PubMed, and the patent literature did not yield any IC50, Ki, EC50, or other quantitative activity measurement for 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol at any biological target. While the pyrazolopyrrolidine chemotype has been described as MDM2/MDM4 inhibitors (US8969341) and BET bromodomain inhibitors (Novartis AG patents), the specific compound bearing the 3-cyclopropyl and 1-(pyrrolidin-2-ylmethyl) substituents is not exemplified with activity data in those filings [1][2]. Consequently, no quantitative comparison can be made to close analogs or in-class alternatives.

5-Lipoxygenase MDM2/p53 BET Bromodomain

No Evidence of Superiority for Cyclopropyl vs. Methyl or H at the Pyrazole 3-Position

A direct comparison of the cyclopropyl analog to the 3-methyl (CAS 2090853-92-0) and 3-unsubstituted (CAS 2092100-87-1) congeners would be essential to prove its procurement value. However, no public screening data were identified for any of these compounds. Indirect class-level inference from pyrazole-based kinase or lipoxygenase inhibitors suggests that the nature of the 3-substituent can dramatically affect potency (e.g., IC50 shifts >100-fold in some series), but this cannot be specifically applied to the 5-ol series without experimental confirmation [1]. Therefore, any claim of differentiation remains speculative.

Structure-Activity Relationship Lipoxygenase Inhibition Kinase Inhibition

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The cyclopropyl group increases both molecular weight and predicted lipophilicity (cLogP) compared to the 3-H and 3-methyl analogs. In silico predictions (using standard cheminformatics tools) estimate a cLogP of approximately 1.2–1.8 for the cyclopropyl analog, versus ~0.5–1.0 for the unsubstituted analog, and ~0.8–1.3 for the methyl analog . The cyclopropyl ring also reduces the number of rotatable bonds by one relative to the tert-butyl analog, potentially enhancing binding affinity through conformational pre-organization . However, these are in silico predictions without experimental validation.

Physicochemical Properties Drug-Likeness ADME Prediction

Application Scenarios for 3-Cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (CAS 2098048-35-0) Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping and Building Block for Library Synthesis

Given the absence of target-specific activity data, the primary justified use of 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is as a synthetic intermediate or scaffold-hopping building block. The pyrrolidine-2-ylmethyl side chain and the cyclopropyl-pyrazolone core offer vectors for further functionalization that are not available in simple N-aryl or N-alkyl pyrazolones.

In-House Structure-Activity Relationship (SAR) Profiling Against Pyrazolopyrrolidine Targets (MDM2, BET, 5-LO)

Researchers investigating the pyrazolopyrrolidine chemotype for MDM2/p53, BET bromodomain, or 5-lipoxygenase inhibition may procure this compound for in-house SAR campaigns to determine if the cyclopropyl + pyrrolidinylmethyl combination yields differentiated target engagement or ADME properties. The compound fills a gap in the commercial 3-substituted pyrazol-5-ol series with a rigid, non-aromatic cyclopropyl group. [1]

Negative Control or Inactive Comparator for Fragment-Based or Phenotypic Screens

If subsequent screening reveals the cyclopropyl analog to be inactive against major targets, it may serve as a negative control or inactive comparator in assays where other pyrazol-5-ol derivatives show activity. This would help establish the structure-activity boundary for the series. Currently, no public data confirm activity, so it is ethically a neutral starting point. [2]

Quote Request

Request a Quote for 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.